

# Technical Guide: 1,4-Dibromo-2-chlorobenzene

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## Compound of Interest

Compound Name: 1,4-Dibromo-2-chlorobenzene

Cat. No.: B1299774

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This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and characterization methods for **1,4-Dibromo-2-chlorobenzene**. This compound is a halogenated aromatic hydrocarbon with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.<sup>[1]</sup>

## Core Properties and Data

**1,4-Dibromo-2-chlorobenzene** is a polyhalogenated benzene derivative. The strategic placement of its halogen atoms makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the C-Br and C-Cl bonds can be exploited.<sup>[1]</sup>

## Quantitative Data Summary

Property	Value	Source
Molecular Weight	270.35 g/mol	[2]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> Cl	[2]
CAS Number	3460-24-0	[2]
Melting Point	39-42 °C	[3]
Boiling Point	115 °C at 20 mmHg	[3]
Density	~2.021 g/cm <sup>3</sup>	[3]
Appearance	White to off-white crystalline solid	[4]
Purity	Typically ≥97%	[4]

## Synthesis Protocol

A probable and established method for the synthesis of **1,4-Dibromo-2-chlorobenzene** is through a Sandmeyer reaction, a versatile method for the synthesis of aryl halides from aryl diazonium salts.[5][6][7] The following protocol is a generalized procedure based on this reaction, starting from 2,5-dibromoaniline.

## Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

- 2,5-Dibromoaniline
- Hydrochloric acid (concentrated)
- Sodium nitrite (NaNO<sub>2</sub>)
- Copper(I) chloride (CuCl)
- Ice

- Sodium hydroxide solution (for neutralization)
- Organic solvent (e.g., diethyl ether or dichloromethane for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- Diazotization:
  - Dissolve a known quantity of 2,5-dibromoaniline in concentrated hydrochloric acid and water.
  - Cool the solution to 0-5 °C in an ice bath.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir vigorously.
  - The completion of the diazotization can be tested with starch-iodide paper.
- Sandmeyer Reaction:
  - In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
  - Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (evolution of nitrogen gas) should be observed.
  - Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction.
- Work-up and Purification:
  - Cool the reaction mixture and extract the product with an organic solvent.
  - Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.

- Wash again with water until the washings are neutral.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent by rotary evaporation.
- The crude product can be purified by recrystallization or column chromatography.

## Characterization Protocols

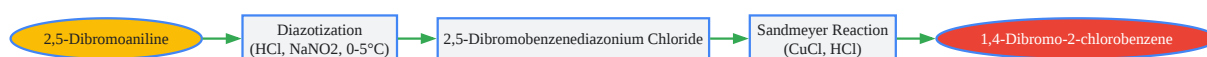
The identity and purity of the synthesized **1,4-Dibromo-2-chlorobenzene** should be confirmed using standard analytical techniques.

## Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals in the aromatic region, providing information about the substitution pattern on the benzene ring.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending in the aromatic region, as well as C-Br and C-Cl stretching vibrations at lower frequencies.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) and chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) will result in a characteristic pattern for the molecular ion peak.

## Visualizations

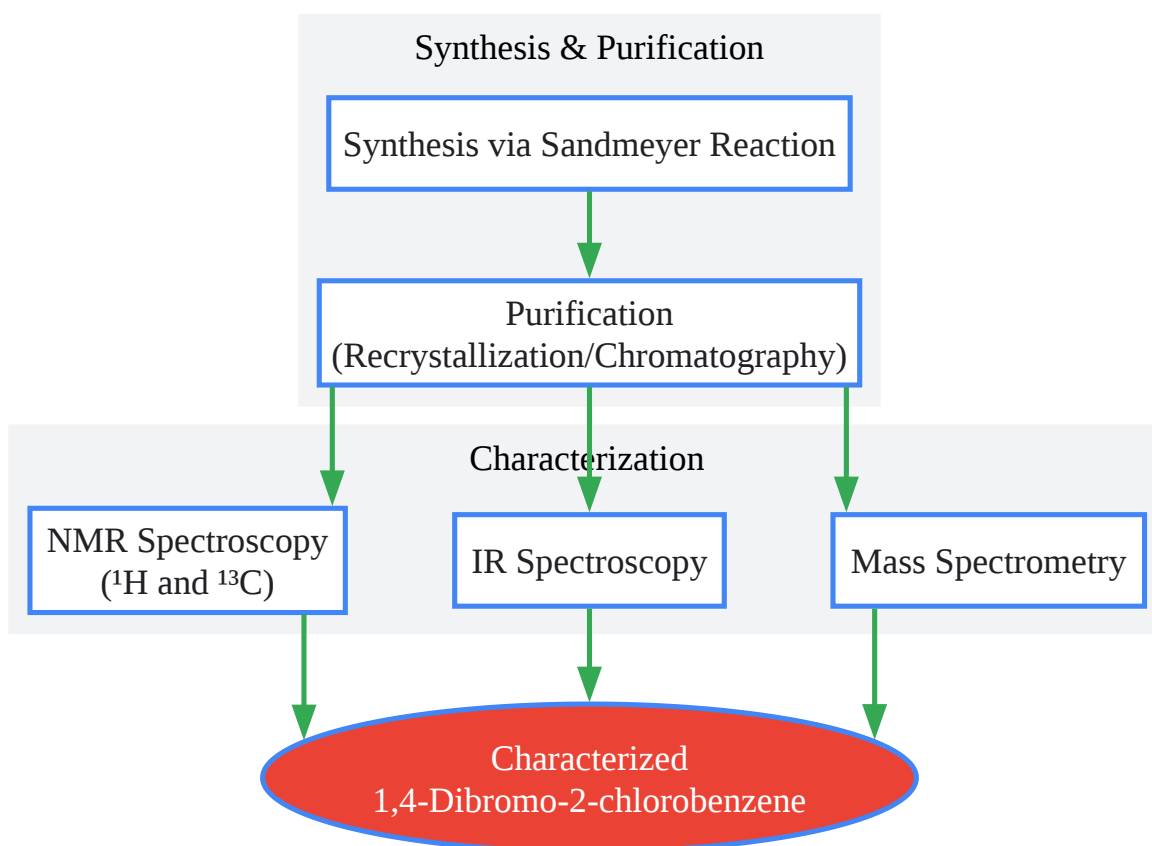
### Synthesis Workflow



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Caption: Synthetic pathway for **1,4-Dibromo-2-chlorobenzene**.

## General Experimental Workflow



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## References

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